molecular formula C8H12O2 B14449598 2-(Cyclopent-2-en-1-yl)propanoic acid CAS No. 76337-97-8

2-(Cyclopent-2-en-1-yl)propanoic acid

Cat. No.: B14449598
CAS No.: 76337-97-8
M. Wt: 140.18 g/mol
InChI Key: PKQZHWWVQJMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopent-2-en-1-yl)propanoic acid is an organic compound characterized by a cyclopentene ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the reactivity of a carboxylic acid with the stability of a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of cyclopent-2-en-1-one with a suitable Grignard reagent, followed by acidification to yield the desired product . Another method includes the use of cyclopent-2-en-1-yl bromide, which undergoes a nucleophilic substitution reaction with a propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-en-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various esters or amides depending on the specific reaction conditions .

Scientific Research Applications

2-(Cyclopent-2-en-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentene ring provides a unique structural motif that can modulate the activity of these targets, leading to various biological effects .

Properties

CAS No.

76337-97-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylpropanoic acid

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2,4,6-7H,3,5H2,1H3,(H,9,10)

InChI Key

PKQZHWWVQJMLLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.